molecular formula C15H19ClN4O B11204791 N-butyl-1-(4-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide

N-butyl-1-(4-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11204791
M. Wt: 306.79 g/mol
InChI Key: GZVAJMJNIJNJQO-UHFFFAOYSA-N
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Description

N-butyl-1-(4-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with butyl, chlorophenyl, and ethyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(4-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 4-chlorophenyl azide, and the alkyne component is butyl acetylene.

    Substitution Reactions: The triazole ring is then functionalized with an ethyl group through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group, typically achieved by reacting the triazole derivative with an appropriate carboxylic acid derivative under amidation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl or ethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-butyl-1-(4-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-butyl-1-(4-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the butyl, chlorophenyl, and ethyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-1-(4-chlorophenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-butyl-1-(4-fluorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
  • N-butyl-1-(4-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxylate

Uniqueness

N-butyl-1-(4-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group may enhance its binding to certain biological targets, while the butyl and ethyl groups can affect its solubility and pharmacokinetic properties.

This compound’s distinct structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.

Properties

Molecular Formula

C15H19ClN4O

Molecular Weight

306.79 g/mol

IUPAC Name

N-butyl-1-(4-chlorophenyl)-N-ethyltriazole-4-carboxamide

InChI

InChI=1S/C15H19ClN4O/c1-3-5-10-19(4-2)15(21)14-11-20(18-17-14)13-8-6-12(16)7-9-13/h6-9,11H,3-5,10H2,1-2H3

InChI Key

GZVAJMJNIJNJQO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C(=O)C1=CN(N=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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